molecular formula C13H10N4O6 B097901 N-(4-methylphenyl)-2,4,6-trinitroaniline CAS No. 16552-37-7

N-(4-methylphenyl)-2,4,6-trinitroaniline

Cat. No.: B097901
CAS No.: 16552-37-7
M. Wt: 318.24 g/mol
InChI Key: RGVUBCNOPRVZKK-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2,4,6-trinitroaniline, also known as 2,4,6-trinitro-N-(p-tolyl)aniline, is an organic compound that belongs to the family of nitroanilines. This compound is characterized by the presence of a picryl group (2,4,6-trinitrophenyl) attached to a p-toluidine moiety. It is known for its vibrant color polymorphism, exhibiting different colors based on its crystalline form .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-methylphenyl)-2,4,6-trinitroaniline is typically synthesized through the nitration of p-toluidine. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylphenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of catalysts like magnetite supported on nanocrystalline titanium silicalite-1.

    Substitution: this compound can participate in substitution reactions where the nitro groups can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-methylphenyl)-2,4,6-trinitroaniline has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitroaromatic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2,4,6-trinitroaniline involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical and physiological effects, including the inhibition of enzyme activities and disruption of cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions plays a significant role in its biological activity .

Comparison with Similar Compounds

N-(4-methylphenyl)-2,4,6-trinitroaniline is part of a family of nitroanilines, which includes compounds like:

Uniqueness: this compound is unique due to its color polymorphism and its specific arrangement of nitro groups, which influence its chemical reactivity and applications. Its ability to form different colored polymorphs makes it a valuable compound for studying polymorphism and its effects on chemical properties .

Properties

CAS No.

16552-37-7

Molecular Formula

C13H10N4O6

Molecular Weight

318.24 g/mol

IUPAC Name

N-(4-methylphenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C13H10N4O6/c1-8-2-4-9(5-3-8)14-13-11(16(20)21)6-10(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3

InChI Key

RGVUBCNOPRVZKK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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